[(2S,3S)-2-amino-3-methylpentyl]dimethylamine
Description
[(2S,3S)-2-Amino-3-methylpentyl]dimethylamine is a chiral amine derivative characterized by a stereochemically defined backbone (2S,3S configuration) and a dimethylamine group. The compound’s structure combines a branched pentyl chain with a terminal dimethylamine moiety, which may confer unique physicochemical and biological properties. The stereochemistry at the 2S and 3S positions is critical, as enantiomeric purity often dictates interactions with biological targets, such as enzymes or receptors, as observed in analogous compounds .
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(2S,3S)-1-N,1-N,3-trimethylpentane-1,2-diamine |
InChI |
InChI=1S/C8H20N2/c1-5-7(2)8(9)6-10(3)4/h7-8H,5-6,9H2,1-4H3/t7-,8+/m0/s1 |
InChI Key |
YIAXVAOPTYKGNW-JGVFFNPUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN(C)C)N |
Canonical SMILES |
CCC(C)C(CN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method for synthesizing [(2S,3S)-2-amino-3-methylpentyl]dimethylamine involves the reductive amination of 3-methylpentan-2-one with dimethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mild acidic conditions to facilitate the formation of the amine.
-
Chiral Resolution: : Another approach is the resolution of racemic mixtures of the compound using chiral acids or chromatography techniques to separate the enantiomers. This method is particularly useful when high enantiomeric purity is required.
Industrial Production Methods
In an industrial setting, the production of [(2S,3S)-2-amino-3-methylpentyl]dimethylamine may involve continuous flow processes to ensure consistent quality and yield. Catalytic hydrogenation and optimized reaction conditions are employed to scale up the synthesis while maintaining the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : [(2S,3S)-2-amino-3-methylpentyl]dimethylamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
-
Substitution: : Nucleophilic substitution reactions can occur at the amino group, where the dimethylamine moiety can be replaced by other nucleophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Imines, oximes
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features allow it to mimic natural substrates, providing insights into enzyme mechanisms and aiding in the design of enzyme inhibitors.
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the nervous system makes it a candidate for further pharmacological studies.
Industry
In the industrial sector, [(2S,3S)-2-amino-3-methylpentyl]dimethylamine is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which [(2S,3S)-2-amino-3-methylpentyl]dimethylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biochemical pathways and modulating physiological responses. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, affecting signal transduction in the nervous system.
Comparison with Similar Compounds
Sibutramine-Related Dimethylamine Derivatives
The United States Pharmacopeia (USP) lists several dimethylamine-containing compounds structurally related to sibutramine, including:
- N-{1-[1-(2-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride
- N-{1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride
These compounds share the dimethylamine group but differ in their aromatic (chlorophenyl) and cyclic (cyclobutyl) substituents. In contrast, [(2S,3S)-2-amino-3-methylpentyl]dimethylamine lacks aromaticity and instead features a linear, branched aliphatic chain. This structural divergence likely alters pharmacokinetic properties, such as lipophilicity and metabolic stability .
2-AMPP [(2S)-N-((1R)-2-Amino-1-(4-(2-methylpentyloxy)phenyl)ethyl)-2-phenylpropanamide]
2-AMPP, a phenylpropanamide derivative, shares a stereochemical amino group but incorporates a phenyl ring and ether linkage.
Functional and Pharmacological Differences
Structure-activity relationship (SAR) studies of analogous amines highlight the importance of substituent positioning. For example:
- 2-PCCA [(1R,2R)-2-(pyridin-2-yl)cyclopropane carboxylic acid amide]: The pyridinyl and cyclopropane groups enhance rigidity and receptor selectivity. The flexible pentyl chain in [(2S,3S)-2-amino-3-methylpentyl]dimethylamine may reduce target specificity but improve solubility .
- Dimethylamine (DMA): Atmospheric studies show DMA’s role in aerosol nucleation with ammonia. While [(2S,3S)-2-amino-3-methylpentyl]dimethylamine may exhibit similar environmental behavior, its larger size and branching could reduce volatility and nucleation efficiency .
Table 1: Key Structural and Functional Comparisons
Biological Activity
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine, a compound with potential pharmacological significance, has been the subject of various studies focusing on its biological activity and interaction with biological systems. This article synthesizes available research findings, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.
Chemical Structure and Characteristics
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine is characterized by its branched structure, which influences its steric and electronic properties. The compound's amino groups enable it to participate in hydrogen bonding and ionic interactions with various biomolecules, enhancing its reactivity and potential biological effects.
The biological activity of [(2S,3S)-2-amino-3-methylpentyl]dimethylamine primarily involves its interaction with G protein-coupled receptors (GPCRs), particularly GPR88. Research indicates that compounds modulating GPR88 can influence metabolic processes and have therapeutic implications for conditions such as schizophrenia, obesity, and diabetes .
Key Mechanisms:
- GPR88 Modulation : Activation of GPR88 has been linked to alterations in glucose metabolism and insulin sensitivity .
- Neurotransmitter Interaction : The compound may affect neurotransmitter systems, potentially offering insights into treatments for psychiatric disorders .
Biological Activity Assays
Several studies have evaluated the biological activity of [(2S,3S)-2-amino-3-methylpentyl]dimethylamine through various assays:
Comparative Analysis with Similar Compounds
[(2S,3S)-2-amino-3-methylpentyl]dimethylamine can be compared to other amine derivatives that share structural similarities but exhibit different biological activities:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (2S)-2-amino-3-methylbutylamine | Fewer methyl groups | Lower reactivity; less potent in GPCR modulation |
| (2S)-2-amino-4-methylpentylamine | Additional carbon in the chain | Altered solubility; potential for different receptor interactions |
| (2S)-2-amino-3,3-dimethylbutylamine | More branched structure | Enhanced steric hindrance may influence enzyme interactions |
Case Studies
- GPR88 and Metabolic Disorders : In a study involving genetically modified mice lacking GPR88 expression, alterations in glucose and triglyceride levels were observed. This suggests that targeting GPR88 with compounds like [(2S,3S)-2-amino-3-methylpentyl]dimethylamine could have therapeutic implications for metabolic diseases .
- Neuropharmacological Applications : Research on the compound's effects on alcohol addiction behaviors in rat models indicates its potential as a treatment for substance use disorders. The modulation of GPR88 signaling pathways appears to play a crucial role in these outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
